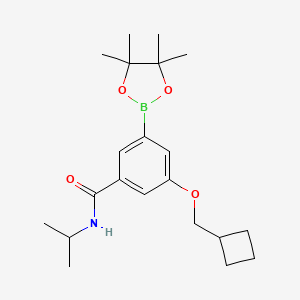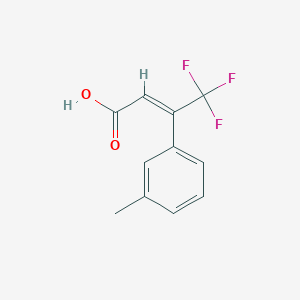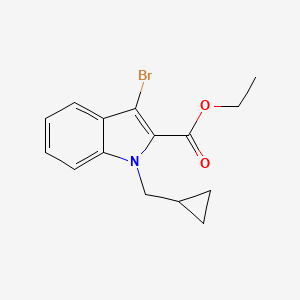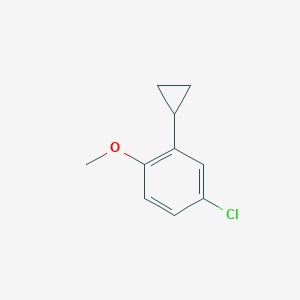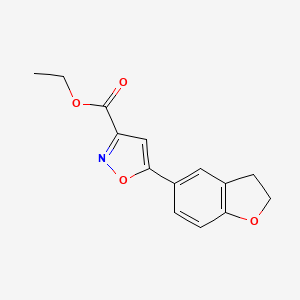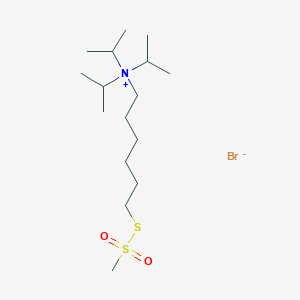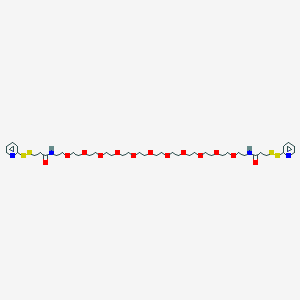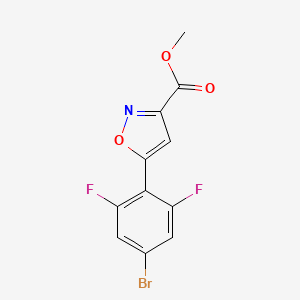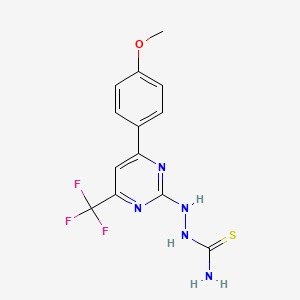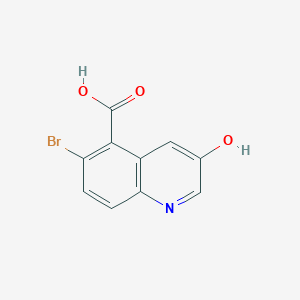![molecular formula C38H76NO4+ B13717543 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- CAS No. 138915-91-0](/img/structure/B13717543.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- typically involves the reaction of trimethylamine with 1,2-dihydroxypropane, followed by esterification with hexadecanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic drugs.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- involves its ability to interact with lipid bilayers and proteins. The quaternary ammonium group interacts with negatively charged components, while the hydrophobic tails insert into lipid bilayers, disrupting their structure. This leads to increased permeability and solubilization of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- Trimethyl-3-((1-oxoallyl)amino)propylammonium chloride
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant. Its ability to enhance the solubility of hydrophobic substances in aqueous solutions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
138915-91-0 |
|---|---|
Molekularformel |
C38H76NO4+ |
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C38H76NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/q+1 |
InChI-Schlüssel |
PBIYEBPNYDHBDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


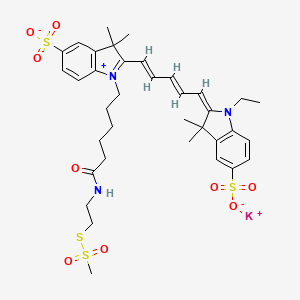
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
